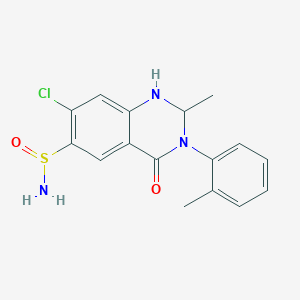
(2-Phenoxyphenyl)diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxyphenyl)diphenylphosphine is an organophosphorus compound characterized by the presence of a phosphine group bonded to a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a phenoxyphenyl halide under controlled conditions. One common method is the reaction of diphenylphosphine with 2-bromophenoxybenzene in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with additional considerations for scalability, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyphenyl)diphenylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Addition: Radical initiators or catalysts such as palladium can facilitate addition reactions.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Addition: γ-functionalized phosphine ligand precursors.
Scientific Research Applications
(2-Phenoxyphenyl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery.
Industry: Utilized in the synthesis of advanced materials, including flame-retardant polymers and optical films
Mechanism of Action
The mechanism of action of (2-Phenoxyphenyl)diphenylphosphine in catalytic processes involves the coordination of the phosphine group to a metal center, facilitating various chemical transformations. The phenoxy group can influence the electronic properties of the phosphine, thereby affecting its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenoxy group.
Triphenylphosphine: Contains three phenyl groups instead of a phenoxyphenyl group.
(2,5-Bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide: Contains additional functional groups that enhance solubility and thermal stability.
Uniqueness
(2-Phenoxyphenyl)diphenylphosphine is unique due to the presence of both phenoxy and diphenylphosphine groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in material science .
Properties
IUPAC Name |
(2-phenoxyphenyl)-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19OP/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJIHQMNITVGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]oxan-2-yl]methyl acetate](/img/structure/B8024027.png)
![methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8024041.png)
![Methyl 6-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethoxyphenanthrene-9-carboxylate](/img/structure/B8024045.png)

![17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B8024058.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate](/img/structure/B8024061.png)
![5-[(2-chloro-6-methylanilino)methyl]-N-(6-chloro-2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine](/img/structure/B8024074.png)

